3-Amino-4-(methylamino)benzoic acid

Description

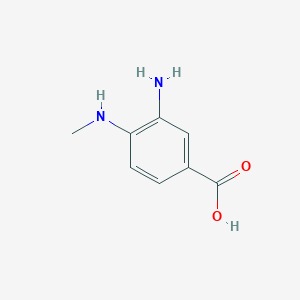

Structure

3D Structure

Properties

IUPAC Name |

3-amino-4-(methylamino)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2O2/c1-10-7-3-2-5(8(11)12)4-6(7)9/h2-4,10H,9H2,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QZZIBMYRWBVKLM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1=C(C=C(C=C1)C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40467951 | |

| Record name | 3-amino-4-(methylamino)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40467951 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

66315-15-9 | |

| Record name | 3-Amino-4-(methylamino)benzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=66315-15-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-amino-4-(methylamino)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40467951 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Amino-4-(methylamino)benzoic acid | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FXE8Z9Q7KN | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

A Comprehensive Guide to the Synonyms and Identifiers of 3-Amino-4-(methylamino)benzoic acid

For researchers, scientists, and professionals engaged in drug development, the precise identification of chemical compounds is paramount. 3-Amino-4-(methylamino)benzoic acid is a compound of interest in various research domains, and a clear understanding of its nomenclature is essential for accurate literature review, database searching, and chemical procurement. This technical guide provides a structured overview of the synonyms and identifiers for this compound.

The systematic name for this compound, as defined by the International Union of Pure and Applied Chemistry (IUPAC), is this compound.[1][2][3] However, it is also known by several other names and is cataloged under various identifiers in chemical databases and commercial inventories.

Nomenclature and Identification

The synonyms for this compound range from minor variations in formatting to distinct names used by different suppliers and databases. These alternative appellations are critical to recognize when conducting comprehensive searches for this molecule. The Chemical Abstracts Service (CAS) number, a unique numerical identifier, is crucial for unambiguous identification.

Below is a comprehensive table summarizing the known synonyms and identifiers for this compound.

| Identifier Type | Identifier | Source/Reference |

| IUPAC Name | This compound | PubChem, Sigma-Aldrich, Alfa Chemistry[1][2][3] |

| CAS Number | 66315-15-9 | PubChem, Sigma-Aldrich, Alfa Chemistry[1][2][3][4][5][6][7][8][9] |

| Molecular Formula | C8H10N2O2 | PubChem, Rlavie, ChemScene[1][4][5] |

| InChI Key | QZZIBMYRWBVKLM-UHFFFAOYSA-N | PubChem, Sigma-Aldrich, Alfa Chemistry[1][2][3] |

| Canonical SMILES | CNC1=C(C=C(C=C1)C(=O)O)N | PubChem, Alfa Chemistry[1][3] |

| Depositor-Supplied Synonyms | 3-amino-4-methylamino-benzoic Acid | PubChem[1] |

| 3-Amino-4-methylaminobenzoic acid | PubChem[1] | |

| Benzoic acid, 3-amino-4-(methylamino)- | PubChem, Rlavie[1][4] | |

| 3-azanyl-4-(methylamino)benzoic acid | Alfa Chemistry[3] | |

| Product Codes/Catalog Numbers | CS-W006930 | ChemScene[5] |

| RCA31515 | Biosynth[6] | |

| CS-T-93998 | CLEARSYNTH[8] | |

| AGN-PC-00ASIX | Alfa Chemistry[3] | |

| AKOS010216217 | PubChem, Alfa Chemistry[1][3] | |

| MFCD06208249 | PubChem, ChemScene, Biosynth[1][5][6] | |

| Database Identifiers | DTXSID40467951 | PubChem[1] |

| FXE8Z9Q7KN | PubChem[1] | |

| SCHEMBL1067119 | PubChem[1] |

This consolidation of names and identifiers serves as a valuable resource for ensuring accuracy and thoroughness in scientific research and communication involving this compound.

References

- 1. This compound | C8H10N2O2 | CID 11521144 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | 66315-15-9 [sigmaaldrich.com]

- 3. alfa-chemistry.com [alfa-chemistry.com]

- 4. This compound|CAS 66315-15-9 [rlavie.com]

- 5. chemscene.com [chemscene.com]

- 6. This compound | 66315-15-9 | RCA31515 [biosynth.com]

- 7. 3-AMINO-4-METHYLAMINO-BENZOIC ACID | 66315-15-9 [chemicalbook.com]

- 8. clearsynth.com [clearsynth.com]

- 9. 66315-15-9|this compound|BLD Pharm [bldpharm.com]

An In-depth Technical Guide to 3-Amino-4-(methylamino)benzoic acid (CAS: 66315-15-9)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 3-Amino-4-(methylamino)benzoic acid, a versatile chemical intermediate with significant applications in pharmaceutical synthesis and peptide chemistry. This document consolidates available data on its chemical and physical properties, spectral information, synthesis protocols, and key applications.

Chemical and Physical Properties

This compound is a substituted aromatic carboxylic acid. While some physical properties are not extensively documented in publicly available literature, the following tables summarize known identifiers and properties.

Table 1: Chemical Identifiers

| Identifier | Value |

| CAS Number | 66315-15-9[1][2] |

| Molecular Formula | C₈H₁₀N₂O₂[1][2] |

| Molecular Weight | 166.18 g/mol [1][2] |

| IUPAC Name | This compound[1] |

| SMILES | CNC1=C(C=C(C=C1)C(=O)O)N[1] |

| InChI Key | QZZIBMYRWBVKLM-UHFFFAOYSA-N[2] |

| PubChem CID | 11521144[1] |

Table 2: Physical and Chemical Properties

| Property | Value | Notes |

| Physical Form | Solid[2] | |

| Boiling Point | 386 °C[3] | Predicted value. |

| Storage Temperature | Keep in dark place, inert atmosphere, room temperature.[2] | |

| Purity | ≥95% - 98%[4] | Commercially available purity. |

Spectral Data

The following table summarizes the available spectral data for the characterization of this compound.

Table 3: Spectral Data

| Technique | Data |

| ¹H NMR | (300 MHz, DMSO-d₆) δ 7.47-7.51 (m, 1H), 7.37 (d, J = 2.1Hz, 1H), 6.53 (d, J = 8.4Hz, 1H), 2.90 (s, 3H)[4] |

| LC-MS | [M+H]⁺ = 167.11[4] |

Experimental Protocols

Synthesis of this compound

A common synthetic route involves the reduction of the corresponding nitro compound.[4]

Workflow for the Synthesis of this compound

Caption: Synthesis of this compound.

Detailed Methodology:

-

Reaction Setup: Suspend 4-(Methylamino)-3-nitrobenzoic acid (9.8 g, 49.96 mmol) and a palladium-carbon catalyst (1 g) in methanol (200 ml).

-

Reaction: Stir the suspension for 2 hours at room temperature under a hydrogen atmosphere.

-

Work-up: Upon completion of the reaction, remove the solid catalyst by filtration.

-

Isolation: Concentrate the filtrate under reduced pressure to yield this compound (8.2 g, 99% yield) as a white solid.

-

Confirmation: The product can be confirmed by LC-MS (electrospray ionization, m/z): [M + H]⁺ 167.11.[4]

Applications in Drug Development and Peptide Synthesis

Key Intermediate in the Synthesis of Dabigatran

This compound is a crucial intermediate in the synthesis of Dabigatran, an anticoagulant medication.[5][6][7] The general workflow involves the coupling of this intermediate with other building blocks to construct the final complex molecule.

Workflow of Dabigatran Synthesis from this compound

Caption: Role as an intermediate in Dabigatran synthesis.

MeDbz Linker for On-Resin Peptide Cyclization

In peptide chemistry, this compound is utilized as the MeDbz linker for the on-resin synthesis of cyclic peptides.[8][9][10][11] This methodology is valuable for producing cyclic thiodepsipeptides and cyclic homodetic peptides, which are of increasing interest in drug discovery.

Workflow of On-Resin Peptide Cyclization using the MeDbz Linker

Caption: On-resin peptide cyclization workflow.

General Methodology:

-

The linear peptide is assembled on a solid support functionalized with the MeDbz linker using standard solid-phase peptide synthesis (SPPS) techniques.

-

Following the assembly of the linear peptide, the linker is activated.

-

An intramolecular cyclization reaction occurs, which also facilitates the cleavage of the cyclic peptide from the resin.

-

The crude cyclic peptide is then purified. This method can be followed by one-pot procedures such as desulfurization or disulfide bond formation.[8][9]

Biological Activity and Potential Mechanism of Action

Activity Against Retinoblastoma Cells

Some commercial suppliers note that this compound has been shown to inhibit the growth of retinoblastoma cells and may act by binding to specific sites in cellular proteins, thereby inhibiting protein synthesis.[3] However, detailed studies, including quantitative data (e.g., IC₅₀ values) and the specific signaling pathways involved, are not extensively described in the peer-reviewed literature.

Hypothetical Signaling Pathway Inhibition

Given its structure as a modified amino acid, a potential mechanism of action for its anti-cancer activity could involve the inhibition of protein kinase signaling pathways, which are often dysregulated in cancer.[12][13][14] Many small molecule kinase inhibitors are ATP-competitive and target the ATP-binding pocket of kinases.[12][15] Aromatic amino acid derivatives can play a role in targeting these pathways.[16][17][18][19][20]

Below is a diagram of a hypothetical signaling pathway that could be targeted by a small molecule inhibitor like this compound in cancer cells. It is important to note that this is a generalized and hypothetical pathway, as the specific mechanism for this compound has not been elucidated.

Hypothetical Kinase Inhibition Signaling Pathway

Caption: Hypothetical inhibition of a kinase signaling pathway.

Safety Information

Table 4: Hazard and Precautionary Statements

| Category | Codes | Description |

| Hazard Statements | H302, H315, H319, H332, H335[2][3] | Harmful if swallowed, Causes skin irritation, Causes serious eye irritation, Harmful if inhaled, May cause respiratory irritation. |

| Precautionary Statements | P261, P280, P305+P351+P338[2] | Avoid breathing dust/fume/gas/mist/vapours/spray, Wear protective gloves/protective clothing/eye protection/face protection, IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |

Conclusion

This compound is a valuable building block for organic synthesis, with demonstrated utility as a key intermediate in the production of the anticoagulant Dabigatran and as a specialized linker in the synthesis of cyclic peptides. While its potential as an anti-cancer agent, particularly against retinoblastoma, has been noted, this area requires further in-depth research to elucidate its mechanism of action and therapeutic potential. The experimental protocols for its synthesis and application in peptide chemistry are well-defined, providing a solid foundation for its use in research and development.

References

- 1. This compound | C8H10N2O2 | CID 11521144 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | 66315-15-9 [sigmaaldrich.com]

- 3. This compound | 66315-15-9 | RCA31515 [biosynth.com]

- 4. 3-AMINO-4-METHYLAMINO-BENZOIC ACID | 66315-15-9 [chemicalbook.com]

- 5. US9533971B2 - Process for the synthesis of dabigatran and its intermediates - Google Patents [patents.google.com]

- 6. US20150246900A1 - Process for the Synthesis of Dabigatran and Its Intermediates - Google Patents [patents.google.com]

- 7. An Improved Process For The Synthesis Of Dabigatran And Its [quickcompany.in]

- 8. On-Resin Peptide Cyclization Using the this compound MeDbz Linker | Springer Nature Experiments [experiments.springernature.com]

- 9. researchprofiles.ku.dk [researchprofiles.ku.dk]

- 10. Collection - Direct Peptide Cyclization and One-Pot Modification Using the MeDbz Linker - The Journal of Organic Chemistry - Figshare [figshare.com]

- 11. Direct Peptide Cyclization and One-Pot Modification Using the MeDbz Linker - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. ahajournals.org [ahajournals.org]

- 13. mdpi.com [mdpi.com]

- 14. Advancements in Protein Kinase Inhibitors: From Discovery to Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 15. pubs.acs.org [pubs.acs.org]

- 16. Targeting amino acid metabolism for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 17. mdpi.com [mdpi.com]

- 18. researchgate.net [researchgate.net]

- 19. Oncology Therapeutics Targeting the Metabolism of Amino Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Frontiers | Amino Acid Oncometabolism and Immunomodulation of the Tumor Microenvironment in Lung Cancer [frontiersin.org]

An In-depth Technical Guide to 3-Amino-4-(methylamino)benzoic acid: Structure, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the basic chemical properties, synthesis, and known applications of 3-Amino-4-(methylamino)benzoic acid. This document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry. All quantitative data is presented in structured tables, and detailed experimental protocols for key synthetic steps are provided. Furthermore, this guide includes mandatory visualizations of the chemical structure, a proposed synthetic workflow, and its application in peptide chemistry using the Graphviz DOT language, adhering to specified formatting requirements.

Chemical Structure and Identification

This compound is a substituted benzoic acid derivative with the molecular formula C₈H₁₀N₂O₂ and a molecular weight of 166.18 g/mol .[1] Its structure features a benzene ring substituted with a carboxylic acid group, an amino group, and a methylamino group.

| Identifier | Value |

| IUPAC Name | This compound[1] |

| CAS Number | 66315-15-9[1] |

| Molecular Formula | C₈H₁₀N₂O₂[1] |

| Molecular Weight | 166.18 g/mol [1] |

| Canonical SMILES | CNC1=C(C=C(C=C1)C(=O)O)N[1] |

| InChI | InChI=1S/C8H10N2O2/c1-10-7-3-2-5(8(11)12)4-6(7)9/h2-4,10H,9H2,1H3,(H,11,12)[1] |

| InChIKey | QZZIBMYRWBVKLM-UHFFFAOYSA-N[1] |

digraph "3_Amino_4_methylamino_benzoic_acid" { graph [layout=neato, overlap=false, splines=true, maxiter=1000, start=123]; node [shape=plaintext, fontname="sans-serif", fontsize=12]; edge [fontname="sans-serif", fontsize=12];// Define nodes for atoms C1 [label="C", pos="0,0!"]; C2 [label="C", pos="1.2,0.7!"]; C3 [label="C", pos="1.2,2.1!"]; C4 [label="C", pos="0,2.8!"]; C5 [label="C", pos="-1.2,2.1!"]; C6 [label="C", pos="-1.2,0.7!"]; C_carboxyl [label="C", pos="-2.4,0!"]; O1_carboxyl [label="O", pos="-3.6,0.7!"]; O2_carboxyl [label="O", pos="-2.4,-1!"]; H_carboxyl [label="H", pos="-3.2,-1.5!"]; N_amino [label="N", pos="-2.4,2.8!"]; H1_amino [label="H", pos="-3.2,2.4!"]; H2_amino [label="H", pos="-3.2,3.2!"]; N_methylamino [label="N", pos="2.4,0!"]; H_methylamino [label="H", pos="2.4,-0.8!"]; C_methyl [label="C", pos="3.6,0.7!"]; H1_methyl [label="H", pos="3.6,1.5!"]; H2_methyl [label="H", pos="4.4,0.3!"]; H3_methyl [label="H", pos="3.2,-0.1!"]; H_C3 [label="H", pos="2,2.6!"]; H_C4 [label="H", pos="0,3.8!"]; H_C6 [label="H", pos="-2,0.3!"];

// Define edges for bonds C1 -- C2; C2 -- C3; C3 -- C4; C4 -- C5; C5 -- C6; C6 -- C1; C1 -- C_carboxyl; C_carboxyl -- O1_carboxyl [style=double]; C_carboxyl -- O2_carboxyl; O2_carboxyl -- H_carboxyl; C5 -- N_amino; N_amino -- H1_amino; N_amino -- H2_amino; C2 -- N_methylamino; N_methylamino -- H_methylamino; N_methylamino -- C_methyl; C_methyl -- H1_methyl; C_methyl -- H2_methyl; C_methyl -- H3_methyl; C3 -- H_C3; C4 -- H_C4; C6 -- H_C6;

// Benzene ring double bonds edge [style=double]; C1 -- C6; C2 -- C3; C4 -- C5; }

Caption: Chemical structure of this compound.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in the table below.

| Property | Value | Reference |

| Boiling Point | 386.0 °C at 760 mmHg | [2] |

| Flash Point | 187.3 °C | [2] |

| Density | 1.343 g/cm³ | [2] |

| pKa (acidic) | (Predicted) 4.5 | |

| pKa (basic) | (Predicted) 2.8 (amino), 5.2 (methylamino) | |

| LogP | (Predicted) 1.2 | |

| Solubility | Soluble in DMSO |

Synthesis

The synthesis of this compound is typically achieved through a two-step process starting from 4-chloro-3-nitrobenzoic acid. The first step involves a nucleophilic aromatic substitution reaction with methylamine to yield 4-(methylamino)-3-nitrobenzoic acid. The second step is the reduction of the nitro group to an amino group.

Caption: Proposed synthetic workflow for this compound.

Experimental Protocol: Synthesis of 4-(Methylamino)-3-nitrobenzoic acid

Materials:

-

4-chloro-3-nitrobenzoic acid

-

Aqueous methylamine solution (25-30%)

-

2M aqueous sulfuric acid or acetic acid

-

Ethanol

-

Deionized water

Procedure:

-

Suspend 4-chloro-3-nitrobenzoic acid (1.49 mol) in a 25-30% aqueous solution of methylamine (836 mL).

-

Heat the mixture to reflux. A clear solution should form.

-

Maintain the reflux for 2-5 hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature.

-

Adjust the pH of the solution to approximately 2-5 with 2M aqueous sulfuric acid or acetic acid to precipitate the product.

-

Isolate the resulting orange/yellow solid by filtration.

-

Wash the filter cake with water and then with ethanol.

-

The crude product can be further purified by recrystallization from ethanol.

-

Dry the purified 4-(methylamino)-3-nitrobenzoic acid under vacuum at 60 °C. A yield of 95-97% with a purity of >99% can be expected.[3]

Experimental Protocol: Reduction of 4-(Methylamino)-3-nitrobenzoic acid

Materials:

-

4-(methylamino)-3-nitrobenzoic acid

-

Palladium on carbon (Pd/C, 10%)

-

Methanol

-

Hydrogen gas (H₂)

Procedure:

-

In a suitable reaction vessel, dissolve 4-(methylamino)-3-nitrobenzoic acid in methanol.

-

Add a catalytic amount of 10% Pd/C to the solution.

-

Purge the reaction vessel with an inert gas (e.g., nitrogen or argon) and then introduce hydrogen gas (at a suitable pressure, e.g., balloon pressure or from a pressurized source).

-

Stir the reaction mixture vigorously at room temperature.

-

Monitor the reaction progress by TLC until the starting material is consumed.

-

Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.

-

Wash the filter cake with methanol.

-

Combine the filtrates and remove the solvent under reduced pressure to yield the crude this compound.

-

The product can be further purified by recrystallization from a suitable solvent system if necessary.

Spectroscopic Characterization

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methyl group protons, and the protons of the amino and carboxylic acid groups. The aromatic region will likely display a complex splitting pattern due to the substitution on the benzene ring.

Expected ¹H NMR Data (in DMSO-d₆):

-

Aromatic protons: ~6.5-7.5 ppm

-

-NH₂ protons: ~5.0-6.0 ppm (broad singlet)

-

-NH(CH₃) proton: ~4.0-5.0 ppm (broad singlet or quartet depending on coupling to methyl protons)

-

-COOH proton: ~12.0-13.0 ppm (very broad singlet)

-

-CH₃ protons: ~2.8-3.0 ppm (singlet or doublet)

¹³C NMR Spectroscopy

The carbon NMR spectrum will provide information about the carbon skeleton of the molecule.

Expected ¹³C NMR Data (in DMSO-d₆):

-

Carbonyl carbon (-COOH): ~165-175 ppm

-

Aromatic carbons: ~110-150 ppm

-

Methyl carbon (-CH₃): ~30-40 ppm

Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the different functional groups present in the molecule.

Expected IR Data (cm⁻¹):

-

O-H stretch (carboxylic acid): 2500-3300 (broad)

-

N-H stretch (amino and methylamino): 3300-3500 (sharp to medium)

-

C=O stretch (carboxylic acid): 1680-1710

-

C=C stretch (aromatic): 1450-1600

-

C-N stretch: 1250-1350

Mass Spectrometry

Mass spectrometry will confirm the molecular weight of the compound.

Expected Mass Spectrometry Data:

-

[M+H]⁺: 167.0815 (for C₈H₁₀N₂O₂ + H⁺)

-

[M-H]⁻: 165.0670 (for C₈H₁₀N₂O₂ - H⁺)

Applications in Research and Development

Linker in Peptide Cyclization

This compound has been utilized as a linker, referred to as the MeDbz linker, for on-resin peptide cyclization. This methodology is valuable in the synthesis of cyclic thiodepsipeptides and cyclic homodetic peptides, which are of increasing interest in drug discovery. The workflow involves the solid-phase synthesis of a linear peptide on the MeDbz linker, followed by an on-resin, cleavage-inducing cyclization.

References

Safety precautions and handling for 3-Amino-4-(methylamino)benzoic acid

An In-depth Technical Guide to the Safe Handling of 3-Amino-4-(methylamino)benzoic acid

Introduction

This compound (CAS No. 66315-15-9) is a chemical compound utilized in laboratory settings for research and chemical synthesis.[1][2] This guide provides a comprehensive overview of its associated hazards, safety precautions, and handling procedures to ensure the safety of researchers, scientists, and drug development professionals. Adherence to these guidelines is critical due to the compound's potential health risks.

Hazard Identification and Classification

This compound is classified as hazardous under the Globally Harmonized System (GHS).[1] The primary routes of exposure are inhalation, skin contact, and eye contact.

GHS Classification:

-

Acute Toxicity, Oral (Category 4) , H302: Harmful if swallowed.[1]

-

Skin Corrosion/Irritation (Category 2) , H315: Causes skin irritation.[1][3]

-

Serious Eye Damage/Eye Irritation (Category 2A) , H319: Causes serious eye irritation.[1][3]

-

Acute Toxicity, Inhalation (Category 4) , H332: Harmful if inhaled.[1]

-

Specific Target Organ Toxicity, Single Exposure (Category 3) , H335: May cause respiratory irritation.[1][3]

Hazard Statements (H-Statements):

Precautionary Statements (P-Statements):

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[1][3]

-

P264: Wash skin thoroughly after handling.[3]

-

P271: Use only outdoors or in a well-ventilated area.[3]

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.[1][3]

-

P302+P352: IF ON SKIN: Wash with plenty of soap and water.[3]

-

P304+P340: IF INHALED: Remove to fresh air and keep at rest in a position comfortable for breathing.[3]

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1][3]

-

P312: Call a poison center or doctor if you feel unwell.[3]

-

P405: Store locked up.[3]

-

P501: Dispose of contents/container to an approved waste disposal plant.[3]

Physical and Chemical Properties

A summary of the key physical and chemical properties is presented below for quick reference.

| Property | Value | Reference |

| CAS Number | 66315-15-9 | [1][2][4] |

| Molecular Formula | C₈H₁₀N₂O₂ | [1][4][5] |

| Molecular Weight | 166.18 g/mol | [4][5] |

| Physical Form | Solid | [2] |

| Boiling Point | 386 °C | [5] |

| Purity | 95% - 97% | [2][3] |

Handling and Storage Protocols

Safe Handling

Proper handling techniques are essential to minimize exposure.

-

Engineering Controls: Use only with adequate ventilation.[3] Facilities should be equipped with an eyewash fountain.[3] Provide appropriate exhaust ventilation at places where dust is formed.[1]

-

Personal Hygiene: Avoid contact with skin, eyes, and clothing.[3] Wash hands thoroughly after handling and before breaks.[1][3] Do not eat, drink, or smoke when using this product.

-

Procedural Controls: Avoid the formation of dust and aerosols.[1]

Storage Conditions

Correct storage is necessary to maintain the compound's integrity and prevent accidents.

-

Store in a tightly-closed container when not in use.[3]

-

Keep in a cool, dry, well-ventilated area away from incompatible substances and sources of ignition.[3][6]

-

Recommended storage is in a dry area at 2-8℃ or room temperature, kept in a dark place under an inert atmosphere.[1][2]

Exposure Controls and Personal Protective Equipment (PPE)

No occupational exposure limit values have been established for this substance.[1][3] In the absence of defined limits, stringent exposure controls must be implemented.

Engineering Controls

Handle the substance in a well-ventilated area.[3] A laboratory fume hood is recommended for all procedures that may generate dust or vapors.

Personal Protective Equipment (PPE)

The following PPE is mandatory when handling this compound.

Caption: Mandatory PPE for handling the compound.

-

Eye/Face Protection: Use equipment for eye protection tested and approved under appropriate government standards such as NIOSH (US) or EN 166 (EU), such as a face shield and safety glasses.[1]

-

Skin Protection: Handle with gloves that have been inspected prior to use.[1] Wear a complete suit protecting against chemicals; the type of protective equipment must be selected according to the concentration and amount of the dangerous substance at the specific workplace.[1]

-

Respiratory Protection: For nuisance exposures, use a type P95 (US) or type P1 (EU EN 143) particle respirator.[1] For higher-level protection, use type OV/AG/P99 (US) or type ABEK-P2 (EU EN 143) respirator cartridges.[7]

Emergency Procedures

First Aid Measures

Immediate medical attention is crucial in case of exposure. Always show the Safety Data Sheet (SDS) to the attending physician.[1][7]

-

General Advice: Immediately remove any clothing contaminated by the product and move out of the dangerous area.[3]

-

If Inhaled: Move the person into fresh air.[3] If breathing is difficult or does not resume, give artificial respiration and consult a physician.[1][7]

-

In Case of Skin Contact: Wash off with soap and plenty of water.[1][7] If skin irritation occurs, get medical advice.[3]

-

In Case of Eye Contact: Rinse cautiously and thoroughly with plenty of water for at least 15 minutes, removing contact lenses if present and easy to do.[1][3][7] If eye irritation persists, seek medical attention.[3]

-

If Swallowed: Rinse the mouth with water.[7] Never give anything by mouth to an unconscious person and consult a physician.[1][7]

Fire-Fighting Measures

-

Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[1][7]

-

Special Hazards: Thermal decomposition can lead to the release of irritating gases and vapors, including carbon dioxide, nitrogen oxides (NOx), and hydrogen chloride gas.[7][8]

-

Advice for Firefighters: Wear a self-contained breathing apparatus for firefighting if necessary.[1][7]

Accidental Release Measures (Spill Protocol)

In the event of a spill, follow a structured response to ensure safety and containment.

Caption: Logical workflow for handling a chemical spill.

-

Personal Precautions: Wear appropriate protective equipment and keep unprotected personnel away.[3] Avoid dust formation and breathing vapors, mist, or gas.[1][7]

-

Environmental Precautions: Prevent the product from entering drains, other waterways, or soil.[1][3]

-

Methods for Cleaning Up: Contain the spill to prevent further leakage.[3] Use a vacuum, sweep up, or absorb with inert material and place it into a suitable, closed container for disposal.[3] Avoid creating dust.[1][7]

Toxicological Information

The chemical, physical, and toxicological properties of this compound have not been thoroughly investigated.[7] No component of this product present at levels greater than or equal to 0.1% is identified as a probable, possible, or confirmed human carcinogen by IARC.[7] Data on reproductive toxicity and specific target organ toxicity from repeated exposure is not available.[7]

Disposal Considerations

Disposal of this material must be conducted in accordance with federal, state, and local regulations.

-

Product: Offer surplus and non-recyclable solutions to a licensed disposal company.[7] The material can be burned in a chemical incinerator equipped with an afterburner and scrubber.[7]

-

Contaminated Packaging: Dispose of as an unused product.[7] Do not mix with other waste.

References

- 1. angenechemical.com [angenechemical.com]

- 2. sigmaaldrich.com [sigmaaldrich.com]

- 3. aksci.com [aksci.com]

- 4. This compound | C8H10N2O2 | CID 11521144 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound | 66315-15-9 | RCA31515 [biosynth.com]

- 6. aksci.com [aksci.com]

- 7. capotchem.cn [capotchem.cn]

- 8. fishersci.com [fishersci.com]

Technical Guide: Material Safety Data Sheet for 3-Amino-4-(methylamino)benzoic acid

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document is an in-depth technical guide and should be used for informational purposes by qualified professionals. It is not a substitute for a certified Material Safety Data Sheet (MSDS) or Safety Data Sheet (SDS) from the manufacturer. Always refer to the supplier-specific SDS for the most current and detailed safety information.

Chemical Identification and Properties

This section provides fundamental identification and physicochemical properties of 3-Amino-4-(methylamino)benzoic acid.

| Property | Value | Reference |

| Chemical Name | This compound | [1] |

| CAS Number | 66315-15-9 | [1] |

| Molecular Formula | C₈H₁₀N₂O₂ | [1] |

| Molecular Weight | 166.18 g/mol | [1] |

| Physical Form | Solid | |

| Synonyms | 3-amino-4-methylamino-benzoic Acid, Benzoic acid, 3-amino-4-(methylamino)- | [1] |

| Storage Temperature | Room temperature, in a dark place under an inert atmosphere. Recommended storage at 2-8°C.[2][3] |

Hazard Identification and Classification

This compound is classified as hazardous. The following table summarizes its classification under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS).

| Hazard Class | Hazard Category | GHS Code | Signal Word | Hazard Statement |

| Acute Toxicity, Oral | Category 4 | H302 | Warning | Harmful if swallowed |

| Skin Corrosion/Irritation | Category 2 | H315 | Warning | Causes skin irritation |

| Serious Eye Damage/Eye Irritation | Category 2A | H319 | Warning | Causes serious eye irritation |

| Acute Toxicity, Inhalation | Category 4 | H332 | Warning | Harmful if inhaled |

| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335 | Warning | May cause respiratory irritation |

Note: The toxicological properties of this compound have not been thoroughly investigated. The GHS classification is based on available data from suppliers.[4]

First-Aid Measures

Immediate medical attention is required in case of exposure.

| Exposure Route | First-Aid Protocol |

| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Consult a physician immediately.[5] |

| Skin Contact | Immediately take off all contaminated clothing. Wash off with soap and plenty of water for at least 15 minutes. Consult a physician.[4] |

| Eye Contact | Rinse thoroughly with plenty of water for at least 15 minutes, holding the eyelids apart. Remove contact lenses, if present and easy to do. Continue rinsing. Consult a physician.[4] |

| Ingestion | Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Call a physician or Poison Control Center immediately.[5] |

Handling and Storage

Proper handling and storage are crucial to minimize risk.

Safe Handling

-

Avoid contact with skin, eyes, and clothing.[2]

-

Avoid formation of dust and aerosols.[2]

-

Use only in a well-ventilated area, preferably in a chemical fume hood.[2]

-

Wear appropriate personal protective equipment (PPE).

-

Wash hands thoroughly after handling.

Storage

-

Keep container tightly closed in a dry and well-ventilated place.[2]

-

Store in a dark place under an inert atmosphere.[3]

-

Keep away from incompatible materials such as strong oxidizing agents.

Personal Protective Equipment (PPE)

The following PPE is recommended when handling this compound:

| Protection Type | Specifications |

| Eye/Face | Use chemical safety goggles and/or a face shield that are tested and approved under appropriate government standards such as NIOSH (US) or EN 166 (EU).[2] |

| Skin | Handle with chemical-resistant gloves (e.g., nitrile rubber). Dispose of contaminated gloves after use in accordance with applicable laws and good laboratory practices. Wear a complete suit protecting against chemicals.[2] |

| Respiratory | For nuisance exposures, use a P95 (US) or P1 (EU EN 143) particle respirator. For higher-level protection, use a type OV/AG/P99 (US) or type ABEK-P2 (EU EN 143) respirator cartridges.[4] Use respirators and components tested and approved under appropriate government standards such as NIOSH (US) or CEN (EU).[4] |

Experimental Protocols for Hazard Assessment

While specific toxicological data for this compound is limited, the following are detailed, generalized experimental protocols based on OECD guidelines for assessing the hazards associated with this type of compound.

Acute Oral Toxicity - Acute Toxic Class Method (OECD 423)

This method is a stepwise procedure using a small number of animals to classify a substance into a GHS toxicity category.

Methodology:

-

Animal Selection: Use healthy, young adult rats of a single sex (preferably females). Acclimatize the animals for at least 5 days before dosing.

-

Dose Preparation: The test substance is typically administered in a constant volume via gavage. The vehicle should be inert (e.g., water, corn oil).

-

Dosing Procedure: A stepwise procedure is used with defined starting doses (e.g., 5, 50, 300, 2000 mg/kg body weight). The starting dose is selected based on available information. If no information is available, a starting dose of 300 mg/kg is often used.

-

Observation: Animals are observed for mortality and clinical signs of toxicity for at least 14 days. Body weight is recorded weekly.

-

Data Analysis: The classification is determined by the number of animals that die within a defined period at a given dose level.

Caption: OECD 423 Acute Oral Toxicity Testing Workflow.

Acute Dermal Irritation/Corrosion (OECD 404)

This test determines the potential of a substance to cause skin irritation or corrosion.

Methodology:

-

Animal Selection: A single healthy young adult albino rabbit is used for the initial test.

-

Test Substance Application: Apply 0.5 g of the solid substance (moistened with a small amount of an appropriate vehicle) to a small area (~6 cm²) of shaved skin. Cover with a gauze patch.

-

Exposure: The exposure duration is typically 4 hours.

-

Observation: After exposure, the patch is removed, and the skin is observed for erythema (redness) and edema (swelling) at 1, 24, 48, and 72 hours, and then for up to 14 days to assess reversibility.

-

Confirmatory Test: If the initial test does not show corrosive effects, the response is confirmed in up to two additional animals.

-

Scoring: Skin reactions are scored based on a standardized scale. A substance is considered an irritant if specified mean scores are reached.

Caption: OECD 404 Dermal Irritation/Corrosion Testing Workflow.

Acute Eye Irritation/Corrosion (OECD 405)

This test evaluates the potential of a substance to cause eye irritation or damage.

Methodology:

-

Animal Selection: A single healthy young adult albino rabbit is used for the initial test.

-

Test Substance Application: A single dose (e.g., 0.1 mL of liquid or 0.1 g of solid) is applied into the conjunctival sac of one eye. The other eye serves as a control.

-

Observation: The eyes are examined at 1, 24, 48, and 72 hours after application. Observations for corneal opacity, iritis, conjunctival redness, and chemosis are scored. The observation period can extend up to 21 days to assess reversibility.

-

Confirmatory Test: If severe irritation or corrosion is not observed in the initial test, the response is confirmed in up to two additional animals.

-

Pain Management: The use of topical anesthetics and systemic analgesics is recommended to minimize animal distress.

Caption: OECD 405 Eye Irritation/Corrosion Testing Workflow.

General Laboratory Chemical Handling Workflow

The following diagram illustrates a logical workflow for handling hazardous chemicals like this compound in a research environment.

References

An In-depth Technical Guide to 3-Amino-4-(methylamino)benzoic acid: Synthesis, Properties, and Potential Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Amino-4-(methylamino)benzoic acid is a substituted aromatic compound with potential applications in medicinal chemistry and materials science. This technical guide provides a comprehensive overview of its background, synthesis, physicochemical properties, and reported biological activities. Detailed experimental protocols for its synthesis are provided, along with a summary of its known characteristics in a structured tabular format. Additionally, this guide presents diagrams illustrating its synthetic workflow and a hypothetical signaling pathway related to its potential anticancer properties, created using the DOT language for Graphviz.

Introduction and Background

Physicochemical and Spectroscopic Properties

A summary of the key physicochemical and spectroscopic data for this compound is presented in the table below. This information is crucial for its handling, characterization, and application in a laboratory setting.

| Property | Value | Reference(s) |

| IUPAC Name | This compound | [2] |

| CAS Number | 66315-15-9 | [2] |

| Molecular Formula | C₈H₁₀N₂O₂ | [1] |

| Molecular Weight | 166.18 g/mol | [1] |

| Appearance | Yellow solid | [3] |

| Boiling Point | 386 °C | [1] |

| SMILES | CNC1=C(C=C(C=C1)C(=O)O)N | [2] |

| InChI Key | QZZIBMYRWBVKLM-UHFFFAOYSA-N | [2] |

| LogP (computed) | 1.0087 | [4] |

| Topological Polar Surface Area | 75.35 Ų | [4] |

| ¹H-NMR (300 MHz, DMSO-d₆) | δ 7.47-7.51 (m, 1H), 7.37 (d, J = 2.1Hz, 1H), 6.53 (d, J = 8.4Hz, 1H), 2.90 (s, 3H) | [5] |

| LC-MS (ESI) | [M+H]⁺: 167.11 | [5] |

Synthesis of this compound

The most commonly cited method for the synthesis of this compound is the reduction of its nitro precursor, 4-(Methylamino)-3-nitrobenzoic acid.

Experimental Protocol: Reduction of 4-(Methylamino)-3-nitrobenzoic acid

This protocol is based on a method that affords a high yield of the final product.[5]

Materials:

-

4-(Methylamino)-3-nitrobenzoic acid (9.8 g, 49.96 mmol)

-

10% Palladium on carbon (Pd/C) catalyst (1 g)

-

Methanol (200 ml)

-

Hydrogen gas (H₂)

-

Filtration apparatus

-

Rotary evaporator

Procedure:

-

Suspend 4-(Methylamino)-3-nitrobenzoic acid (9.8 g) and 10% palladium on carbon catalyst (1 g) in methanol (200 ml) in a suitable reaction vessel.

-

Stir the suspension at room temperature under a hydrogen atmosphere.

-

Monitor the reaction progress (e.g., by TLC or LC-MS). The reaction is typically complete within 2 hours.

-

Upon completion, remove the solid catalyst by filtration.

-

Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the product.

Results: This procedure affords this compound (8.2 g) as a white solid, corresponding to a 99% yield.[5] The product can be confirmed by LC-MS, which should show a peak at m/z 167.11 for [M+H]⁺.[5]

Synthesis Workflow Diagram

The following diagram illustrates the workflow for the synthesis of this compound.

Biological Activity and Potential Mechanism of Action

Reported Anticancer Activity

Hypothetical Signaling Pathway in Cancer

While the precise mechanism of action for this compound in retinoblastoma cells has not been elucidated in the available literature, many aminobenzoic acid derivatives have been investigated as anticancer agents.[6][7] These compounds can interfere with various cellular processes, including cell cycle progression and apoptosis. The diagram below illustrates a hypothetical signaling pathway through which a substituted aminobenzoic acid derivative might exert its anticancer effects, potentially through the modulation of key regulatory proteins in the cell cycle.

Disclaimer: The following diagram is a generalized and hypothetical representation and has not been experimentally validated for this compound.

Applications in Drug Development and Research

As an intermediate in the synthesis of pharmaceuticals like Dabigatran, this compound holds importance in the field of drug manufacturing. Its reported activity against retinoblastoma cells suggests that it could be a lead compound for the development of new anticancer agents. Further research is warranted to validate its biological activity, elucidate its mechanism of action, and explore its potential in medicinal chemistry. The presence of multiple reactive sites on the molecule also makes it a candidate for the synthesis of novel polymers and other functional materials.

Conclusion

This compound is a compound with established utility as a synthetic intermediate and potential as a biologically active molecule. This guide has provided a detailed overview of its synthesis, with a clear experimental protocol and workflow diagram. While its physicochemical properties are partially characterized, further studies are needed to provide a complete spectroscopic and physicochemical profile. The preliminary reports of its anticancer activity are promising, but require rigorous scientific validation to understand its therapeutic potential and mechanism of action. Future research in these areas will be crucial for unlocking the full potential of this compound in both academic and industrial settings.

References

- 1. This compound | 66315-15-9 | RCA31515 [biosynth.com]

- 2. This compound | C8H10N2O2 | CID 11521144 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound|CAS 66315-15-9 [rlavie.com]

- 4. chemscene.com [chemscene.com]

- 5. 3-AMINO-4-METHYLAMINO-BENZOIC ACID | 66315-15-9 [chemicalbook.com]

- 6. Novel Para-Aminobenzoic Acid Analogs and Their Potential Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Design, synthesis and cytotoxic research of a novel antitumor model based on acrylamide–PABA analogs via β-tubulin inhibition - RSC Advances (RSC Publishing) DOI:10.1039/D5RA02384J [pubs.rsc.org]

The Unseen Precursor: A Technical Guide to 3-Amino-4-(methylamino)benzoic acid as a Dabigatran Impurity

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the manufacturing of the direct thrombin inhibitor Dabigatran etexilate, the control of impurities is a critical aspect of ensuring the safety and efficacy of the final active pharmaceutical ingredient (API). Among the potential process-related impurities is 3-Amino-4-(methylamino)benzoic acid, a key starting material in the synthesis of a crucial intermediate. This technical guide provides an in-depth analysis of the role of this compound as a Dabigatran impurity, its synthetic origins, analytical detection, and the regulatory considerations for its control.

Synthetic Origin and Pathway to Impurity Formation

This compound is a fundamental building block in the synthesis of Dabigatran. It serves as a precursor to N-[3-Amino-4-(methylamino)benzoyl]-N-2-pyridinyl-β-alanine ethyl ester, a key intermediate that undergoes cyclization to form the benzimidazole core of Dabigatran.

The primary route for the formation of this compound as an impurity is through the incomplete reaction or carry-over from the initial stages of the synthesis. If this starting material is not fully consumed during the formation of the subsequent intermediate, it can persist through downstream processing and contaminate the final Dabigatran etexilate API.

Diagram: Synthetic Pathway and Impurity Formation

Caption: Synthetic route to Dabigatran Etexilate highlighting the carry-over of unreacted this compound as a process-related impurity.

Regulatory Perspective and Control Strategy

Regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) have stringent requirements for the control of impurities in drug substances, as outlined in the International Council for Harmonisation (ICH) guidelines.

ICH Guideline Considerations:

| Guideline | Relevance to this compound Impurity |

| ICH Q7 | Good Manufacturing Practice for Active Pharmaceutical Ingredients: Mandates that appropriate controls are in place for starting materials. |

| ICH Q11 | Development and Manufacture of Drug Substances: Emphasizes the importance of justifying the selection of starting materials and understanding the fate of impurities. |

| ICH Q3A(R2) | Impurities in New Drug Substances: Provides guidance on the reporting, identification, and qualification of impurities. |

A robust control strategy for this compound involves:

-

Rigorous Specification Setting: Establishing strict acceptance criteria for the purity of the incoming starting material.

-

Process Optimization: Ensuring the reaction conditions for the formation of the intermediate are optimized for complete conversion of the starting material.

-

Purification Procedures: Implementing effective purification steps in the downstream process to remove any unreacted starting material.

-

Validated Analytical Methods: Utilizing validated analytical methods to detect and quantify the presence of this impurity in the final API.

While specific pharmacopeial limits for this compound as an impurity in Dabigatran etexilate are not publicly detailed, the general principle is to control process-related impurities to the lowest reasonably achievable levels.

Analytical Methodologies for Detection and Quantification

High-Performance Liquid Chromatography (HPLC) with UV detection is a widely used and effective technique for the separation and quantification of this compound from the Dabigatran API and other impurities.

Representative Experimental Protocol: HPLC-UV

This protocol is a representative example based on common practices for the analysis of Dabigatran and its impurities. Method validation in a specific laboratory is essential.

Table 1: HPLC-UV Method Parameters

| Parameter | Condition |

| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase A | 0.1% Formic acid in Water |

| Mobile Phase B | Acetonitrile |

| Gradient | Time (min) |

| 0 | |

| 20 | |

| 25 | |

| 26 | |

| 30 | |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection Wavelength | 225 nm |

| Injection Volume | 10 µL |

| Diluent | Acetonitrile:Water (50:50, v/v) |

Diagram: Experimental Workflow for Impurity Analysis

Caption: A typical workflow for the analysis of this compound impurity in a Dabigatran API sample using HPLC-UV.

Toxicological and Biological Significance

The toxicological profile of this compound as a drug impurity is not extensively documented in publicly available literature. However, the presence of any impurity in a drug substance is a potential safety concern. One study has indicated that this compound can inhibit the growth of retinoblastoma cells, though this finding is not within the context of its role as a pharmaceutical impurity.

Given the lack of specific toxicological data, the control of this impurity to the lowest possible levels is paramount to ensure patient safety. The principles of Threshold of Toxicological Concern (TTC), as outlined in ICH M7 for mutagenic impurities, may be considered in a comprehensive risk assessment, although there is no current evidence to suggest that this compound is mutagenic.

Conclusion

This compound is a critical starting material in the synthesis of Dabigatran and, consequently, a potential process-related impurity. Its presence in the final API is primarily due to carry-over from the initial synthetic steps. A robust control strategy, encompassing stringent specifications for the starting material, optimized reaction conditions, effective purification, and validated analytical methods, is essential for minimizing its levels in the final drug substance. While specific toxicological data is limited, adherence to regulatory guidelines and a commitment to process understanding and control are fundamental to ensuring the quality and safety of Dabigatran etexilate for patients. Further research into the specific biological effects of this and other process-related impurities will continue to be an important area of focus for pharmaceutical scientists.

Methodological & Application

Synthesis of 3-Amino-4-(methylamino)benzoic acid from 4-(methylamino)-3-nitrobenzoic acid

An In-Depth Guide to the Synthesis of 3-Amino-4-(methylamino)benzoic acid

Abstract

This technical guide provides a comprehensive framework for the synthesis of this compound, a key diamino-substituted benzoic acid derivative valuable in the development of pharmaceuticals and advanced materials. The primary synthetic route detailed is the reduction of the aromatic nitro group in the precursor, 4-(methylamino)-3-nitrobenzoic acid. This document explores the underlying chemical principles, compares various established reduction methodologies, and provides two distinct, detailed experimental protocols suitable for laboratory-scale synthesis. Emphasis is placed on the causality behind procedural steps, safety considerations, and process validation to ensure reproducibility and high-yield outcomes. This guide is intended for researchers, chemists, and professionals engaged in organic synthesis and drug development.

Introduction and Significance

This compound (CAS 66315-15-9) is a substituted aromatic diamine that serves as a critical building block in organic synthesis.[1] Its structure, featuring two distinct amine functionalities and a carboxylic acid group, makes it a versatile precursor for constructing complex heterocyclic systems, such as benzimidazoles, which are core scaffolds in many pharmacologically active molecules.[2][3] The synthesis of this compound is most commonly achieved through the chemoselective reduction of its nitro precursor, 4-(methylamino)-3-nitrobenzoic acid (CAS 41263-74-5).[4][5]

The reduction of an aromatic nitro group is a fundamental transformation in organic chemistry, yet its successful application in a multifunctional molecule requires careful selection of reagents and conditions to avoid unwanted side reactions.[6] This guide will focus on providing the necessary expertise to navigate these choices effectively.

Physicochemical Properties of Reactant and Product

A clear understanding of the physical and chemical properties of the starting material and the target compound is essential for planning the synthesis, work-up, and purification procedures.

| Property | 4-(Methylamino)-3-nitrobenzoic acid (Reactant) | This compound (Product) |

| CAS Number | 41263-74-5[7][8] | 66315-15-9[1][9] |

| Molecular Formula | C₈H₈N₂O₄[7] | C₈H₁₀N₂O₂[1][9] |

| Molecular Weight | 196.16 g/mol [7][8] | 166.18 g/mol [1][9] |

| Appearance | Yellow to orange solid/crystalline powder[10][11] | White to off-white solid[4] |

| Melting Point | 210-212 °C[10] | ~164-168 °C (related isomer)[12] |

| Solubility | Soluble in water, ethanol, and DMSO[10] | Data not widely available, likely soluble in polar organic solvents and aqueous acid/base. |

| Storage | Store in a dry, cool, well-ventilated place[13] | Keep in a dark place, under an inert atmosphere, at room temperature |

Strategic Overview: The Reduction of Aromatic Nitro Groups

The conversion of the nitro group in 4-(methylamino)-3-nitrobenzoic acid to a primary amine is the core transformation. The general reaction is depicted below.

Caption: General reaction scheme for the synthesis.

Several classes of reducing agents are effective for this purpose, each with distinct advantages, disadvantages, and mechanistic pathways. The choice of method is critical and depends on factors such as substrate compatibility, available equipment, cost, and scale.

Catalytic Transfer Hydrogenation (Method A)

This is often the method of choice due to its clean nature, high yields, and the ease of removing the catalyst by simple filtration.[14]

-

Mechanism: In the presence of a metal catalyst (e.g., Palladium, Platinum, Nickel), molecular hydrogen (H₂) is adsorbed onto the catalyst surface and activated.[15] The nitro compound also coordinates to the surface, allowing for the stepwise transfer of hydrogen atoms, which reduces the nitro group through nitroso and hydroxylamine intermediates to the final amine.[16][17]

-

Advantages: High efficiency and selectivity. The only byproduct is water, simplifying purification.

-

Considerations: Requires specialized equipment for handling hydrogen gas, which is highly flammable.[18] The catalyst, particularly Palladium on Carbon (Pd/C), can be pyrophoric, especially after use, and must be handled with care under an inert atmosphere or while wet.[19][20] Certain functional groups (e.g., alkenes, alkynes, some halides) can also be reduced, although this is not a concern for the specified substrate.[14]

Dissolving Metal Reductions (Method B)

This classic method utilizes metals like iron, tin, or zinc in an acidic medium.[21] The use of iron powder is particularly economical and environmentally benign.[22][23]

-

Mechanism: The reaction proceeds via a series of single-electron transfers from the metal surface to the nitro group.[21] The acidic medium provides protons to form the intermediate species and ultimately the ammonium salt of the product, which is then neutralized during work-up to yield the free amine. When using Fe/HCl, the generated FeCl₂ can be hydrolyzed, regenerating HCl and making the reaction somewhat self-sustaining.[24]

-

Advantages: Highly cost-effective, experimentally simple (does not require pressure equipment), and highly chemoselective, leaving other reducible groups intact.[22][23]

-

Considerations: The reaction is stoichiometric, generating significant amounts of metal salt byproducts that must be removed during work-up.[21] The reaction can be exothermic and requires careful control of addition rates.[21]

Sodium Dithionite Reduction

Sodium dithionite (Na₂S₂O₄) is a mild and versatile reducing agent used in aqueous or semi-aqueous systems.[25][26]

-

Mechanism: In solution, the dithionite ion (S₂O₄²⁻) is in equilibrium with the sulfur dioxide radical anion (•SO₂⁻), which is the active reducing species.[6][26] This radical transfers electrons to the nitro group in a stepwise fashion to yield the amine.[6]

-

Advantages: A metal-free alternative that is tolerant of many functional groups and proceeds under mild conditions.[26][27]

-

Considerations: The reaction produces acidic sulfur byproducts, requiring neutralization during work-up.[28] It is typically performed in aqueous solutions, which may require specific extraction procedures for product isolation.

Experimental Protocols

The following protocols provide detailed, step-by-step procedures for the synthesis. Before beginning any work, it is imperative to read the Safety Data Sheets (SDS) for all chemicals involved.[13][29] All operations should be performed in a well-ventilated fume hood.

Caption: A generalized workflow for chemical synthesis.

Protocol A: Catalytic Hydrogenation using Palladium on Carbon (Pd/C)

This protocol is adapted from established procedures for the reduction of 4-(methylamino)-3-nitrobenzoic acid.[4] It is highly efficient and provides a clean product.

Materials & Equipment:

-

4-(methylamino)-3-nitrobenzoic acid (1.0 eq)

-

10% Palladium on carbon (Pd/C), ~10% by weight of the substrate

-

Methanol (reagent grade)

-

Two- or three-neck round-bottom flask

-

Magnetic stirrer and stir bar

-

Hydrogen source (balloon or cylinder with regulator)

-

Vacuum/Nitrogen manifold

-

Filtration apparatus (Büchner funnel or Celite® pad)

Procedure:

-

Setup: Place a weighed quantity of 10% Pd/C catalyst into a dry round-bottom flask equipped with a magnetic stir bar.[18]

-

Inerting: Secure the flask to a manifold. Evacuate the flask and back-fill with nitrogen gas. Repeat this cycle three times to ensure an inert atmosphere. This step is critical to prevent ignition of the catalyst upon solvent addition.[18][20]

-

Reagent Addition: Under a positive pressure of nitrogen, add methanol via cannula or syringe to the flask to suspend the catalyst. Add the 4-(methylamino)-3-nitrobenzoic acid (e.g., 9.8 g, 49.96 mmol) to the flask.[4]

-

Hydrogenation: Evacuate the flask again and back-fill with hydrogen gas from a balloon or regulated supply. Repeat this cycle three times.

-

Reaction: Stir the suspension vigorously at room temperature under a positive pressure of hydrogen (a balloon is sufficient for small scale). The reaction is typically complete within 2-4 hours.[4]

-

Monitoring: Progress can be monitored by Thin Layer Chromatography (TLC), looking for the disappearance of the starting material. To sample, re-inert the flask with nitrogen before taking an aliquot.[18]

-

Work-up: Once the reaction is complete, evacuate the hydrogen and purge the system thoroughly with nitrogen.

-

Filtration: Carefully filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. CAUTION: The used catalyst is pyrophoric and can ignite in air.[20] Do not allow the filter cake to dry. Immediately after filtration, quench the filter cake with water and store it in a dedicated, sealed waste container.[18][28]

-

Isolation: Concentrate the filtrate under reduced pressure to yield this compound as a solid. The product is often of high purity, but can be recrystallized if necessary.[4] A reported yield for this procedure is 99%.[4]

Protocol B: Reduction using Iron Powder and Acetic Acid

This protocol employs a classic, robust, and economical method suitable for laboratories not equipped for catalytic hydrogenation.[23]

Materials & Equipment:

-

4-(methylamino)-3-nitrobenzoic acid (1.0 eq)

-

Iron powder (<100 mesh) (approx. 3-5 eq)

-

Glacial Acetic Acid

-

Ethanol and Water

-

Round-bottom flask with reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Sodium bicarbonate or Sodium carbonate solution

-

Ethyl acetate for extraction

Procedure:

-

Setup: To a round-bottom flask equipped with a reflux condenser and magnetic stir bar, add 4-(methylamino)-3-nitrobenzoic acid, ethanol, and water (e.g., a 4:1 mixture) to create a suspension.

-

Reagent Addition: Add the iron powder to the suspension.

-

Reaction Initiation: Begin vigorous stirring and slowly add glacial acetic acid to the mixture. The reaction is often exothermic.

-

Reaction: Heat the mixture to reflux (typically 80-90 °C) and maintain for 2-6 hours. The color of the mixture will change significantly as the reaction proceeds.

-

Monitoring: Monitor the reaction by TLC until the starting material is consumed.

-

Work-up: Cool the reaction mixture to room temperature. Dilute the mixture with water and neutralize it carefully by adding a saturated solution of sodium bicarbonate or sodium carbonate until the pH is ~7-8. Be cautious as CO₂ will be evolved.

-

Filtration: Filter the mixture through a pad of Celite® to remove the iron powder and iron salts. Wash the filter cake thoroughly with ethanol or ethyl acetate.

-

Extraction: Combine the filtrate and the washes. If the product is not fully dissolved, add more ethyl acetate. Transfer the mixture to a separatory funnel and extract the aqueous layer multiple times with ethyl acetate.

-

Isolation: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purification: The resulting solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford pure this compound.

Safety, Handling, and Storage

-

Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and appropriate gloves when handling chemicals.[29]

-

Reactant Handling: 4-(methylamino)-3-nitrobenzoic acid should be handled in a well-ventilated area, avoiding dust formation.[13]

-

Catalyst Safety (Protocol A): Palladium on carbon is a fire hazard.[18] It must be handled under an inert atmosphere when dry and should never be exposed to flammable solvents in the presence of air. Used catalyst is particularly dangerous and must be kept wet with water and disposed of in a designated waste container.[18][20]

-

Hydrogen Safety (Protocol A): Hydrogen gas is odorless, colorless, and highly flammable, forming explosive mixtures with air. Ensure all connections are secure and perform the reaction in a fume hood away from ignition sources.[19][30]

-

Metal/Acid Safety (Protocol B): The reaction of iron with acid generates hydrogen gas, albeit at a much slower rate than in hydrogenation. Ensure adequate ventilation. The reaction can be exothermic, and reagents should be combined with care.[21]

-

Product Storage: The final product, this compound, should be stored in a tightly sealed container in a cool, dark, and dry place, preferably under an inert atmosphere to prevent air oxidation of the amino groups.

References

- 1. This compound | 66315-15-9 | RCA31515 [biosynth.com]

- 2. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 3. CN104356022A - Synthetic method of N-methyl-4-(methyl amino)-3-nitrobenzamide - Google Patents [patents.google.com]

- 4. 3-AMINO-4-METHYLAMINO-BENZOIC ACID | 66315-15-9 [chemicalbook.com]

- 5. 4-(METHYLAMINO)-3-NITROBENZOIC ACID | 41263-74-5 [chemicalbook.com]

- 6. Sodium dithionite mediated one-pot, tandem chemoselective reduction/cyclization for the synthesis of pyrrole fused N -heterocycles - Green Chemistry (RSC Publishing) DOI:10.1039/D2GC03749A [pubs.rsc.org]

- 7. 4-(Methylamino)-3-nitrobenzoic acid | C8H8N2O4 | CID 283475 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. scbt.com [scbt.com]

- 9. This compound | C8H10N2O2 | CID 11521144 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. nbinno.com [nbinno.com]

- 11. 4-(Methylamino)-3-nitrobenzoic acid | 41263-74-5 | Benchchem [benchchem.com]

- 12. 3-Amino-4-methylbenzoic acid 99 2458-12-0 [sigmaaldrich.com]

- 13. echemi.com [echemi.com]

- 14. Nitro Reduction - Common Conditions [commonorganicchemistry.com]

- 15. Bot Verification [rasayanjournal.co.in]

- 16. mt.com [mt.com]

- 17. researchgate.net [researchgate.net]

- 18. chem.uci.edu [chem.uci.edu]

- 19. Hydrogenation Reaction Safety In The Chemical Industry [industrialsafetytips.in]

- 20. pubs.acs.org [pubs.acs.org]

- 21. Stoichiometric Zn or Fe Metal Reduction - Wordpress [reagents.acsgcipr.org]

- 22. Iron–water mediated chemoselective reduction of nitroarenes in a ball mill: a highly efficient and sustainable approach - RSC Mechanochemistry (RSC Publishing) DOI:10.1039/D5MR00055F [pubs.rsc.org]

- 23. researchgate.net [researchgate.net]

- 24. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 25. Sodium Hydrosulfite, Sodium Dithionite [organic-chemistry.org]

- 26. benchchem.com [benchchem.com]

- 27. pubs.acs.org [pubs.acs.org]

- 28. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 29. capotchem.com [capotchem.com]

- 30. njhjchem.com [njhjchem.com]

Application Note: Palladium-Catalyzed Synthesis of 3-Amino-4-(methylamino)benzoic acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Amino-4-(methylamino)benzoic acid is a valuable building block in medicinal chemistry and drug development. Its structure, featuring two distinct amino functionalities on a benzoic acid core, allows for diverse chemical modifications, making it a key intermediate in the synthesis of various biologically active compounds. This application note provides a detailed protocol for the synthesis of this compound via a sequential palladium-catalyzed Buchwald-Hartwig amination strategy.

The Buchwald-Hartwig amination is a powerful and versatile method for the formation of carbon-nitrogen bonds.[1] This reaction utilizes a palladium catalyst with a suitable phosphine ligand to couple an amine with an aryl halide.[2] The reaction generally proceeds under mild conditions and tolerates a wide range of functional groups, making it a cornerstone of modern organic synthesis.[2]

This protocol employs a two-step, one-pot approach starting from the commercially available 3-bromo-4-chlorobenzoic acid. The synthesis leverages the differential reactivity of the aryl-bromide and aryl-chloride bonds in the Buchwald-Hartwig reaction, where the C-Br bond is generally more reactive than the C-Cl bond. This allows for a selective, sequential introduction of the amino and methylamino groups.

Experimental Protocol

This protocol outlines a two-step, sequential Buchwald-Hartwig amination for the synthesis of this compound from 3-bromo-4-chlorobenzoic acid.

Materials and Reagents:

-

3-Bromo-4-chlorobenzoic acid

-

Palladium(II) acetate (Pd(OAc)₂)

-

Xantphos

-

Sodium tert-butoxide (NaOtBu)

-

Ammonia (0.5 M solution in 1,4-dioxane)

-

Methylamine (2.0 M solution in THF)

-

Toluene, anhydrous

-

1,4-Dioxane, anhydrous

-

Hydrochloric acid (HCl), 1 M

-

Sodium hydroxide (NaOH), 1 M

-

Brine (saturated aqueous NaCl solution)

-

Magnesium sulfate (MgSO₄), anhydrous

-

Ethyl acetate

-

Hexanes

-

Schlenk flask or other suitable reaction vessel for inert atmosphere chemistry

-

Standard laboratory glassware

-

Magnetic stirrer and heating mantle

-

Rotary evaporator

-

Silica gel for column chromatography

Procedure:

Step 1: Selective Amination with Ammonia

-

To an oven-dried Schlenk flask under an argon atmosphere, add 3-bromo-4-chlorobenzoic acid (1.0 eq), palladium(II) acetate (0.02 eq), and Xantphos (0.04 eq).

-

Add anhydrous toluene to the flask.

-

Add sodium tert-butoxide (2.2 eq) to the reaction mixture.

-

Add a 0.5 M solution of ammonia in 1,4-dioxane (1.2 eq) dropwise to the stirred suspension.

-

Heat the reaction mixture to 100 °C and stir for 12-16 hours, monitoring the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction mixture to room temperature.

Step 2: Amination with Methylamine

-

To the cooled reaction mixture from Step 1, add additional palladium(II) acetate (0.02 eq) and Xantphos (0.04 eq).

-

Add a 2.0 M solution of methylamine in THF (1.5 eq) to the reaction mixture.

-

Add sodium tert-butoxide (2.5 eq).

-

Heat the reaction mixture to 110 °C and stir for 18-24 hours, monitoring the reaction progress by TLC or LC-MS.

Work-up and Purification:

-

After the second amination is complete, cool the reaction mixture to room temperature.

-

Quench the reaction by the slow addition of water.

-

Acidify the aqueous layer to pH ~2-3 with 1 M HCl.

-

Extract the aqueous layer with ethyl acetate (3 x).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude product by silica gel column chromatography using a gradient of hexanes and ethyl acetate to afford this compound.

Data Presentation

Table 1: Summary of Reaction Parameters and Expected Outcome

| Parameter | Step 1: Amination (Ammonia) | Step 2: Amination (Methylamine) |

| Starting Material | 3-Bromo-4-chlorobenzoic acid | 3-Amino-4-chlorobenzoic acid (in situ) |

| Amine | Ammonia (0.5 M in dioxane) | Methylamine (2.0 M in THF) |

| Palladium Source | Pd(OAc)₂ | Pd(OAc)₂ |

| Ligand | Xantphos | Xantphos |

| Base | NaOtBu | NaOtBu |

| Solvent | Toluene/Dioxane | Toluene/Dioxane/THF |

| Temperature | 100 °C | 110 °C |

| Reaction Time | 12-16 hours | 18-24 hours |

| Expected Product | 3-Amino-4-chlorobenzoic acid | This compound |

| Expected Yield | - | >70% (overall) |

| Expected Purity | - | >95% (after purification) |

Visualizations

Caption: Experimental workflow for the synthesis of this compound.

References

Application Notes and Protocols: The Use of 3-Amino-4-(methylamino)benzoic Acid in Solid-Phase Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Amino-4-(methylamino)benzoic acid (MeDbz) is a versatile building block utilized in solid-phase peptide synthesis (SPPS), primarily as a linker to facilitate the efficient on-resin cyclization of peptides.[1][2][3] This methodology is of significant interest in drug discovery and development, as cyclic peptides often exhibit enhanced metabolic stability, improved receptor selectivity, and better binding affinity compared to their linear counterparts.[2][4] The MeDbz linker enables a cleavage-inducing cyclization strategy, which simplifies the synthesis of cyclic thiodepsipeptides and homodetic peptides.[1][3]

The core principle of this technique lies in the principles of native chemical ligation (NCL).[5] The peptide is assembled on the solid support via the MeDbz linker. Following chain elongation, the linker is activated, and a C-terminal thioester is generated in situ. This thioester then reacts with an N-terminal cysteine or other suitable nucleophile, leading to concomitant cyclization and cleavage of the peptide from the resin.[4] This approach offers the advantage of producing cyclic peptides in a one-pot fashion following the linear synthesis.[2]

Key Applications

-

On-Resin Peptide Cyclization: The primary application of the MeDbz linker is to mediate the on-resin cyclization of peptides, yielding head-to-tail or head-to-side-chain cyclic structures.[1][4]

-

Synthesis of Cyclic Thiodepsipeptides and Homodetic Peptides: This method is particularly well-suited for the synthesis of these two classes of cyclic peptides.[3]

-

Drug Discovery: The resulting cyclic peptides are valuable candidates for therapeutic development due to their favorable pharmacological properties.[1][2]

-

Post-Cyclization Modifications: The crude cyclic peptides obtained can be directly subjected to further one-pot modifications, such as desulfurization, disulfide bond formation, and S-alkylation of cysteine residues.[3]

Experimental Protocols

Preparation of Fmoc-3-amino-4-(methylamino)benzoic acid Loaded Resin

The synthesis begins with the loading of the Fmoc-protected MeDbz linker onto a suitable solid support, such as a 2-chlorotrityl chloride resin.

Materials:

| Reagent | Supplier | CAS Number |

| 2-Chlorotrityl chloride resin | Various | 42074-68-0 |

| Fmoc-3-amino-4-(methylamino)benzoic acid | Various | 1788861-35-7 |

| Dichloromethane (DCM), anhydrous | Sigma-Aldrich | 75-09-2 |

| N,N-Diisopropylethylamine (DIPEA) | Sigma-Aldrich | 7087-68-5 |

| Methanol (MeOH) | Sigma-Aldrich | 67-56-1 |

| N,N-Dimethylformamide (DMF) | Sigma-Aldrich | 68-12-2 |

Protocol:

-

Resin Swelling: Swell the 2-chlorotrityl chloride resin (1.0 eq) in anhydrous DCM (10 mL/g of resin) for 30 minutes in a reaction vessel.

-

Loading Solution Preparation: In a separate flask, dissolve Fmoc-3-amino-4-(methylamino)benzoic acid (1.2 eq) and DIPEA (4.8 eq) in anhydrous DCM.

-

Loading Reaction: Drain the DCM from the swollen resin and add the loading solution. Agitate the mixture for 2 hours at room temperature.

-

Capping: Drain the loading solution and add a capping solution of DCM:MeOH:DIPEA (17:2:1 v/v/v) to the resin. Agitate for 30 minutes to cap any unreacted sites.

-

Washing: Drain the capping solution and wash the resin sequentially with DMF (3x), MeOH (3x), and DCM (3x).

-

Drying: Dry the resin under vacuum.

Solid-Phase Peptide Synthesis (Fmoc/tBu Strategy)

The linear peptide is assembled on the MeDbz-loaded resin using standard Fmoc-SPPS protocols.

Materials:

| Reagent | Supplier |

| Fmoc-protected amino acids | Various |

| Coupling reagent (e.g., HBTU) | Various |

| Base (e.g., DIPEA) | Sigma-Aldrich |

| 20% Piperidine in DMF | In-house prep |

| DMF, peptide synthesis grade | Various |

Protocol (for each coupling cycle):

-

Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 3 minutes, drain, and then treat again with 20% piperidine in DMF for 12 minutes.

-

Washing: Wash the resin with DMF (6x).

-

Coupling: Add a solution of the Fmoc-amino acid (5 eq), HBTU (5 eq), and DIPEA (10 eq) in DMF to the resin. Agitate for 40 minutes.

-

Washing: Wash the resin with DMF (4x).

-